molecular formula C15H23N3 B12606334 1-(Pyridin-2-yl)-4,4'-bipiperidine CAS No. 648895-89-0

1-(Pyridin-2-yl)-4,4'-bipiperidine

Cat. No.: B12606334
CAS No.: 648895-89-0
M. Wt: 245.36 g/mol
InChI Key: LXDVNEAPBDRCSY-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-4,4’-bipiperidine is a heterocyclic compound that features a pyridine ring attached to a bipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-4,4’-bipiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with a suitable piperidine derivative under controlled conditions. The reaction often requires a catalyst and specific solvents to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)-4,4’-bipiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of 1-(Pyridin-2-yl)-4,4’-bipiperidine, which can be further utilized in different applications .

Scientific Research Applications

1-(Pyridin-2-yl)-4,4’-bipiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-4,4’-bipiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-2-yl)-4,4’-bipiperidine stands out due to its unique bipiperidine structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

648895-89-0

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

2-(4-piperidin-4-ylpiperidin-1-yl)pyridine

InChI

InChI=1S/C15H23N3/c1-2-8-17-15(3-1)18-11-6-14(7-12-18)13-4-9-16-10-5-13/h1-3,8,13-14,16H,4-7,9-12H2

InChI Key

LXDVNEAPBDRCSY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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